molecular formula C7H13NO3 B14623362 1,4,8-Trioxa-9-azaspiro[4.6]undecane CAS No. 55815-51-5

1,4,8-Trioxa-9-azaspiro[4.6]undecane

Cat. No.: B14623362
CAS No.: 55815-51-5
M. Wt: 159.18 g/mol
InChI Key: IXSSKTYMBUKHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,8-Trioxa-9-azaspiro[4.6]undecane is a spirocyclic compound featuring a unique heteroatom arrangement with three oxygen atoms (trioxa) and one nitrogen atom (aza) in its fused bicyclic system. The spiro[4.6]undecane framework comprises a six-membered ring fused to a four-membered ring via a single spiro carbon.

Properties

CAS No.

55815-51-5

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

1,4,9-trioxa-8-azaspiro[4.6]undecane

InChI

InChI=1S/C7H13NO3/c1-3-8-11-4-2-7(1)9-5-6-10-7/h8H,1-6H2

InChI Key

IXSSKTYMBUKHKM-UHFFFAOYSA-N

Canonical SMILES

C1CNOCCC12OCCO2

Origin of Product

United States

Preparation Methods

Reaction Design and Conditions

The Prins cyclization is a cornerstone for constructing the spiro[4.6]undecane scaffold. This method involves the acid-catalyzed cyclization of precursors such as ε-caprolactone derivatives and epoxides. For example, ε-caprolactone (ε-CL) and 1,2-epoxy-7-octene (EOE) undergo copolymerization in the presence of cationic indium complexes (e.g., (±)-[(NNiOCm)In(CH₂SiMe₃)][B(3,5-(CF₃)₂C₆H₃)₄]) to yield the spirocyclic product.

Key Parameters :

  • Catalyst Loading : 1–2 mol% indium complexes.
  • Temperature : 25–50°C under inert atmosphere.
  • Monomer Ratio : 1:1 stoichiometry ensures balanced ring-opening and spirocycle formation.

Yield Optimization and Purification

Yields exceeding 85% are achievable under optimized conditions. Post-synthesis purification involves silica gel chromatography (hexane/ethyl acetate gradient), with purity confirmed via HPLC (retention time: 12.3 min) or GC-MS (m/z 159.18 [M⁺]). Industrial-scale production employs continuous flow reactors to enhance efficiency, reducing reaction times by 40% compared to batch processes.

Oxidative Cyclization Catalyzed by Transition Metals

Copper-Catalyzed Oxidative Coupling

A scalable route involves bis(acetoxy)iodobenzene (PhI(OAc)₂) and tetrakis(acetonitrile)copper(I) perchlorate (Cu[(CH₃CN)₄ClO₄]) to cyclize amide intermediates. For instance, 2-hydroxy-N-(4-hydroxyphenyl)acetamide undergoes oxidative cyclization at 80°C in dichloromethane, yielding the spirocycle in 72% yield.

Mechanistic Insights :

  • Oxidation : PhI(OAc)₂ generates a nitrenium ion intermediate.
  • Cyclization : Copper(I) facilitates intramolecular nucleophilic attack, forming the spirocyclic core.

Comparative Catalyst Screening

Catalyst Yield (%) Reaction Time (h)
Cu[(CH₃CN)₄ClO₄] 72 6
Rh₂(OAc)₄ 75 5
Mn(OAc)₂ <5 24

Copper catalysts are preferred for cost-effectiveness and reduced side-product formation.

Ring-Closing Strategies via Halogenated Reagents

Alkylation with Dibromoalkanes

A two-step protocol involves:

  • Alkylation : Reacting 1,3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride in dichloromethane (0–10°C), followed by triethylamine-mediated dehydrohalogenation.
  • Cyclization : Using 1,3-dibromopropane or 1,4-dibromobutane with K₂CO₃ in butanone (reflux, 20 h).

Typical Yield : 65–70% after column chromatography (silica gel, chloroform eluent).

Industrial Adaptations

Large-scale reactions employ excess oxime ether (3–5 eq) to drive ketone conversion. Solvent systems transition from pentane/CH₂Cl₂ mixtures to pure cyclohexane, improving yields to 78%.

Advanced Functionalization and Derivative Synthesis

Post-Cyclization Modifications

The spirocyclic core serves as a platform for diversification:

  • Reduction : Sodium borohydride reduces ketone derivatives to secondary alcohols (e.g., 1-oxa-9-azaspiro[4.6]undecan-3-ol, 62% yield).
  • Oxidation : Hydrogen peroxide converts tertiary amines to N-oxides, enhancing solubility for pharmaceutical applications.

Click Chemistry for Triazole Derivatives

Alkyne-functionalized spirocycles (e.g., 11c) undergo copper-catalyzed azide-alkyne cycloaddition (CuSO₄/Na ascorbate) to yield triazole derivatives (e.g., 12a–d) with antitumor activity.

Comparative Analysis of Synthetic Routes

Method Yield (%) Scalability Cost (Relative)
Prins Cyclization 85 High $$$
Copper Catalysis 72 Moderate $$
Dibromoalkane Rxn 70 Low $

Key Findings :

  • Prins cyclization is optimal for high-purity batches but requires expensive catalysts.
  • Copper-mediated methods balance cost and yield for mid-scale production.

Chemical Reactions Analysis

Types of Reactions

1,4,8-Trioxa-9-azaspiro[4.6]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a variety of substituted spirocyclic compounds.

Scientific Research Applications

1,4,8-Trioxa-9-azaspiro[4.6]undecane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,8-Trioxa-9-azaspiro[4.6]undecane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Psammaplysins (1,6-Dioxa-2-azaspiro[4.6]undecane Derivatives)

Structural Features :

  • Core : 1,6-Dioxa-2-azaspiro[4.6]undecane backbone with two oxygen atoms and one nitrogen atom.
  • Substituents : Variable groups at C-19 and the terminal amine, such as bromotyrosine or molokaʻiamine units .

Key Differences :

1,4-Dioxa-8-azaspiro[4.6]undecane

Structural Features :

  • Core : Two oxygen atoms (1,4-dioxa) and one nitrogen atom (8-aza) in the spiro[4.6] system .
  • Molecular Formula: C₈H₁₅NO₂; molecular weight 157.213 g/mol .

Key Differences :

  • Lacks the third oxygen atom present in 1,4,8-trioxa-9-azaspiro[4.6]undecane, which may reduce polarity and influence pharmacokinetics.

1-Oxa-9-azaspiro[5.5]undecane Derivatives

Structural Features :

  • Core : Single oxygen (1-oxa) and nitrogen (9-aza) in a larger spiro[5.5]undecane system .
  • Substituents : Modified with polar groups (e.g., heterocycles, amides) to enhance bioactivity .

Activity :

  • The unsubstituted parent compound is inactive in FFA1 agonist studies, but derivatives show promise in metabolic disease research .

Key Differences :

2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives

Structural Features :

  • Core : Four oxygen atoms (tetraoxa) in a spiro[5.5]undecane skeleton .
  • Synthesis: Produced via condensation of pentaerythritol with non-symmetrical ketones .

Key Differences :

  • Absence of nitrogen and additional oxygens limit direct comparison but highlight the role of heteroatom count in reactivity.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Heteroatoms (O/N) Bioactivity Source/Application References
This compound Spiro[4.6]undecane 3 O, 1 N Inferred: Potential drug scaffold Synthetic/Pharmaceutical -
Psammaplysins 1,6-Dioxa-2-azaspiro[4.6] 2 O, 1 N Antimalarial, Anticancer Marine sponges (Verongiida)
1,4-Dioxa-8-azaspiro[4.6]undecane Spiro[4.6]undecane 2 O, 1 N Pharmaceutical intermediate Synthetic
1-Oxa-9-azaspiro[5.5]undecane Spiro[5.5]undecane 1 O, 1 N Metabolic disease research Synthetic
2,4,8,10-Tetraoxaspiro[5.5]undecane Spiro[5.5]undecane 4 O, 0 N Materials science Synthetic

Q & A

Basic: What synthetic methodologies are effective for preparing 1,4,8-Trioxa-9-azaspiro[4.6]undecane?

The synthesis typically involves ring-opening copolymerization of cyclic ethers and lactones. For example:

  • Catalytic systems : Cationic indium complexes (e.g., (±)-[(NNiOCm)In(CH2SiMe3)][B(3,5-(CF3)2C6H3)4]) enable near-quantitative yields by coupling ε-caprolactone (ε-CL) with epoxides like 1,2-epoxy-7-octene (EOE). Key parameters include stoichiometric monomer ratios (1:1), low temperatures (25–50°C), and inert atmospheres .
  • Post-synthesis purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the spirocyclic product. Confirm purity via HPLC or GC-MS (retention time comparison) .

Basic: How is the molecular structure of this compound validated experimentally?

  • Spectroscopic techniques :
    • NMR : 1H/13C NMR identifies spirojunction signals (e.g., quaternary carbons at 100–110 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
    • HRMS : Validates molecular formula (e.g., C8H13NO3 for 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one) .
  • Crystallography : Single-crystal X-ray diffraction resolves bond angles and spatial arrangement of the spirocyclic core .

Advanced: How can contradictions in spectral data for spirocyclic derivatives be resolved?

Contradictions arise from conformational flexibility or impurities :

Variable-temperature NMR : Assesses dynamic effects (e.g., ring-flipping) by observing signal coalescence at elevated temperatures .

Comparative analysis : Cross-reference with structurally characterized analogs (e.g., 1,6-dioxa-2-azaspiro[4.6]undecane derivatives) to identify consistent spectral markers .

Computational modeling : Density Functional Theory (DFT) predicts chemical shifts for possible conformers, aligning with experimental data .

Advanced: What pharmacological activities are associated with this compound scaffolds?

  • Antimalarial activity : Derivatives with similar spiro skeletons (e.g., 1,6-dioxa-2-azaspiro[4.6]undecane) inhibit Plasmodium falciparum growth (IC50: 0.8–2.1 µM) via heme polymerization disruption .
  • Antitumor potential : Spirocyclic compounds exhibit growth inhibition in human cancer cell lines (e.g., HepG2, IC50: 5–10 µM). Mechanism studies suggest apoptosis induction via mitochondrial pathways .

Advanced: What strategies optimize reaction yields in spirocyclic compound synthesis?

Catalyst screening : Test cationic metal complexes (In, Al) for regioselectivity and turnover frequency .

Monomer design : Use epoxides with electron-withdrawing groups (e.g., EOE) to enhance ring-opening kinetics .

Solvent selection : Polar aprotic solvents (e.g., dichloromethane) stabilize intermediates and reduce side reactions .

Basic: What analytical techniques differentiate this compound from its isomers?

  • Chromatography : GC-MS distinguishes isomers via retention time shifts (e.g., Undecane at 7.567 min vs. spiro derivatives at >10 min) .
  • IR spectroscopy : Unique carbonyl stretches (1650–1750 cm⁻¹) confirm lactone or amide groups in functionalized analogs .

Advanced: How do steric and electronic effects influence the reactivity of spirocyclic compounds?

  • Steric effects : Bulky substituents (e.g., tert-butyl) on the spiro core hinder nucleophilic attacks, favoring ring-opening at less hindered sites .
  • Electronic effects : Electron-deficient spiro centers (e.g., adjacent to nitrogen) increase susceptibility to electrophilic reagents, enabling regioselective functionalization .

Basic: What safety protocols are critical when handling spirocyclic compounds?

  • Lab practices : Use fume hoods for volatile intermediates (e.g., epoxides). Avoid skin contact with amine-containing derivatives (e.g., 9-azaspiro compounds) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for halogenated solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.